molecular formula C12H8Cl3N B3105508 Phenyl-(2,4,6-trichloro-phenyl)-amine CAS No. 15362-44-4

Phenyl-(2,4,6-trichloro-phenyl)-amine

Cat. No.: B3105508
CAS No.: 15362-44-4
M. Wt: 272.6 g/mol
InChI Key: HLNRCXQIZGIJSU-UHFFFAOYSA-N
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Description

Phenyl-(2,4,6-trichloro-phenyl)-amine is an organic compound that belongs to the class of diarylamines This compound is characterized by the presence of a phenyl group attached to a 2,4,6-trichlorophenyl group through an amine linkage

Mechanism of Action

Target of Action

Phenyl-(2,4,6-trichloro-phenyl)-amine, also known as diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals, primarily targets intramolecular charge transfer (ICT) interactions of donor–acceptor (D–A) molecules . These molecules play a crucial role in various biochemical processes.

Mode of Action

The compound interacts with its targets by controlling the ICT interactions. The number and position of the donor units, diphenylamine (DPA), in the molecule can be optimized to tune these interactions . This interaction results in changes in the absorption maxima and photoluminescence (PL) quantum yields .

Biochemical Pathways

The affected biochemical pathway primarily involves the process of photothermal conversion. The near-infrared (NIR) absorbance and the nonradiative transition of the radicals contribute to their photothermal conversion . This pathway can have downstream effects on various biochemical processes, particularly those involving energy transfer.

Pharmacokinetics

The compound’s photothermal conversion performance suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are primarily observed in its photothermal conversion performance. The compound exhibits high photothermal conversion efficiencies, with remarkable efficiencies of 41% and 50% achieved for different variants of the compound . This suggests that the compound could have potential applications in photothermal therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-(2,4,6-trichloro-phenyl)-amine typically involves the reaction of aniline with 2,4,6-trichlorophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2,4,6-trinitrophenol.

    Reduction: The nitro groups in 2,4,6-trinitrophenol are reduced to amino groups using a reducing agent such as iron powder and hydrochloric acid, resulting in 2,4,6-triaminophenol.

    Chlorination: The amino groups in 2,4,6-triaminophenol are chlorinated using chlorine gas to produce 2,4,6-trichloroaniline.

    Coupling Reaction: Finally, 2,4,6-trichloroaniline is coupled with phenylamine (aniline) in the presence of a coupling agent such as sodium nitrite and hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl-(2,4,6-trichloro-phenyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium hydroxide, sodium methoxide, or ammonia in appropriate solvents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Hydroxylated, alkoxylated, or aminated derivatives.

Scientific Research Applications

Phenyl-(2,4,6-trichloro-phenyl)-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Phenyl-(2,4,6-trichloro-phenyl)-amine can be compared with other similar compounds such as:

    2,4,6-Trichlorophenol: A chlorinated phenol with similar chemical properties but lacks the amine linkage.

    2,4,6-Trichloroaniline: A chlorinated aniline with similar reactivity but different applications.

    Phenylamine (Aniline): A simple aromatic amine with a wide range of applications but lacks the chlorinated phenyl group.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2,4,6-trichloro-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNRCXQIZGIJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292749
Record name 2,4,6-Trichloro-N-phenylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15362-44-4
Record name 2,4,6-Trichloro-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15362-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichloro-N-phenylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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